molecular formula C9H16ClNO B1445773 1-(Furan-2-yl)pentan-1-amine hydrochloride CAS No. 1864057-41-9

1-(Furan-2-yl)pentan-1-amine hydrochloride

Cat. No.: B1445773
CAS No.: 1864057-41-9
M. Wt: 189.68 g/mol
InChI Key: KYTOYKVWUUJGOZ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)pentan-1-amine hydrochloride is a chemical compound that features a furan ring attached to a pentylamine chain, with a hydrochloride group providing its ionic character. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)pentan-1-amine hydrochloride can be synthesized through the reductive amination of furfural with pentan-1-amine in the presence of hydrogen and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the reductive amination process. Continuous flow reactors may also be employed to enhance production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The amine group can be reduced to form the corresponding amine.

  • Substitution: The furan ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)pentan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)pentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-(Furan-2-yl)pentan-1-amine hydrochloride can be compared to other similar compounds, such as:

  • Furfurylamine: Another aromatic amine derived from furfural, but with a different alkyl chain length.

  • 1-(Furan-2-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.

Uniqueness: this compound is unique due to its specific combination of the furan ring and the pentylamine chain, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(furan-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOYKVWUUJGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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